N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzamides were synthesized by stirring benzyl chloride with benzyl amine or cyclohexyl amine in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Molecular Structure Analysis
The molecular structure of “N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide” is complex, involving a furoyl group, a tetrahydroquinoline group, and a methoxybenzamide group. The exact structure would need to be determined through techniques such as NMR, IR, and EI-MS .Scientific Research Applications
Anticancer Research
Specific Scientific Field
Medicinal Chemistry and Oncology
Summary
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide and its derivatives have been synthesized and evaluated for their anticancer activity. These compounds were tested against human liver carcinoma cells (HepG-2) and normal retina pigmented epithelium cells (RPE-1). Several compounds demonstrated potent anticancer effects, comparable to the reference drug doxorubicin .
Experimental Procedures
Results
Antimicrobial Research
Specific Scientific Field
Microbiology and Infectious Diseases
Summary
Synthetic carbamothioyl-furan-2-carboxamide derivatives, including our compound of interest, have shown potential as antimicrobial agents . Further investigations are needed to explore their efficacy against specific pathogens.
Antioxidant Activity
Specific Scientific Field
Biochemistry and Pharmacology
Summary
Furan-based compounds, including N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide, exhibit antioxidant properties. These compounds were evaluated using assays such as CUPRAC (Cupric Reducing Antioxidant Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity . Their antioxidant potential may have implications for health and disease prevention.
Agrochemical Applications
Specific Scientific Field
Agricultural Chemistry
Summary
Structurally modified nucleosides, such as acyclic C-nucleoside analogs, have been investigated for their agrochemical properties. Incorporating furan, thiadiazole, and oxadiazole sugar derivatives into these nucleosides could lead to novel agrochemicals with diverse applications .
Drug Discovery
Specific Scientific Field
Pharmaceutical Sciences
Summary
1,3,4-Thiadiazoles and 1,3,4-oxadiazoles are promising scaffolds for drug discovery. Their mesoionic nature and ability to interact with biological targets make them attractive candidates for developing novel medications. Incorporating these heterocycles into sugar-based compounds expands the repertoire of potential drug candidates .
Structure-Activity Relationship Studies
Specific Scientific Field
Medicinal Chemistry
Summary
Researchers have explored the structure-activity relationship of furan-based thiosemicarbazides and 1,2,4-triazoles. These studies involve designing and evaluating compounds with antiproliferative and antioxidant activities. Computational predictions (SwissADME) have also been used to guide compound design .
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-8-3-2-7-17(19)21(25)23-16-11-10-15-6-4-12-24(18(15)14-16)22(26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLXQMVVEHTBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide |
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